molecular formula C18H14N2O B15170198 (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one CAS No. 918639-00-6

(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one

Cat. No.: B15170198
CAS No.: 918639-00-6
M. Wt: 274.3 g/mol
InChI Key: LFISCJNHUMIHHE-UHFFFAOYSA-N
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Description

(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridine ring, and a cyclohexa-2,4-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the condensation of phenylpyridine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of (6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can alter the activity of enzymes or other proteins. Additionally, its structure allows it to interact with cellular membranes, potentially disrupting normal cellular functions and leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    1,10-Phenanthroline: Another bidentate ligand with applications in metal complexation.

    4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridine with similar coordination properties.

Uniqueness

(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one is unique due to its combination of a phenyl group, a pyridine ring, and a cyclohexa-2,4-dien-1-one moiety. This structure provides it with distinct chemical and biological properties that are not observed in simpler bipyridine or phenanthroline derivatives.

Properties

CAS No.

918639-00-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-[[phenyl(pyridin-2-yl)methylidene]amino]phenol

InChI

InChI=1S/C18H14N2O/c21-17-12-5-4-10-15(17)20-18(14-8-2-1-3-9-14)16-11-6-7-13-19-16/h1-13,21H

InChI Key

LFISCJNHUMIHHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2O)C3=CC=CC=N3

Origin of Product

United States

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